4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt

Description

Introduction and Significance

Historical Context and Development

The development of 4-trifluoromethylumbelliferyl beta-D-glucuronide potassium salt emerged from the broader evolution of fluorogenic substrates in biochemical analysis. The foundational work with umbelliferyl derivatives began with simpler compounds such as 4-methylumbelliferyl beta-D-glucuronide, which established the basic framework for fluorogenic glucuronidase substrates. These early compounds demonstrated the principle that glucuronide substrates could be designed to release fluorescent products upon enzymatic hydrolysis, enabling sensitive detection of glucuronidase activity.

The introduction of trifluoromethyl substitution represented a significant advancement in substrate design. Research conducted with hepatic microsomes demonstrated that trifluoromethylumbelliferyl compounds exhibit superior conversion rates compared to their non-fluorinated counterparts. Studies using human hepatic microsomes showed that under similar incubation conditions, greater than 90% of trifluoromethylumbelliferyl substrates were converted to their respective glucuronides within 10 minutes, indicating enhanced enzymatic recognition and processing.

The evolution from 4-methylumbelliferyl derivatives to trifluoromethyl variants reflects advances in understanding structure-activity relationships in fluorogenic substrates. Historical development patterns show that the incorporation of electron-withdrawing groups like trifluoromethyl enhances both fluorescence properties and substrate stability. The systematic development of these compounds has established 4-trifluoromethylumbelliferyl beta-D-glucuronide potassium salt as a state-of-the-art analytical tool.

Industrial synthesis protocols have evolved to accommodate the specific requirements of trifluoromethyl incorporation. The synthetic pathway typically involves condensation of trifluoromethyl-substituted resorcinol with beta-keto esters under controlled acidic conditions, followed by enzymatic glucuronidation using recombinant beta-glucuronidases. The final precipitation with potassium hydroxide yields the stable potassium salt form that enhances aqueous solubility for laboratory applications.

Structural Classification in Umbelliferyl Glucuronide Family

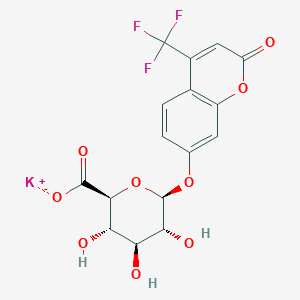

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt belongs to the coumarin glycoside class of compounds, specifically within the umbelliferyl glucuronide subfamily. The structural architecture consists of a 4-trifluoromethylumbelliferone moiety linked via a beta-glycosidic bond to a glucuronic acid group, with a potassium counterion stabilizing the carboxylate functionality. This classification places it among aromatic compounds containing a carbohydrate moiety glycosidically bound to a coumarin structure.

The coumarin core exhibits the characteristic 2H-1-benzopyran-2-one framework, with the trifluoromethyl group positioned at the 4-position of the benzopyran ring system. The systematic nomenclature identifies this compound as 2H-1-benzopyran-2-one, 7-(hexopyranuronosyloxy)-4-(trifluoromethyl)-, monopotassium salt. The beta-D-glucuronide portion consists of a six-membered pyranose ring in the beta-anomeric configuration, with the carboxylic acid group providing the anionic character balanced by the potassium cation.

Comparative analysis within the umbelliferyl glucuronide family reveals distinct structural advantages of the trifluoromethyl variant. Unlike 4-methylumbelliferyl beta-D-glucuronide, which carries a simple methyl substituent, the trifluoromethyl group provides enhanced electron-withdrawing character that affects both fluorescence properties and enzymatic recognition. The structural classification encompasses related compounds such as umbelliferone glucuronide, which lacks the 4-position substitution entirely.

The stereochemical configuration of the glucuronide portion follows standard beta-D-glucopyranosiduronic acid stereochemistry, with the International Union of Pure and Applied Chemistry name specifying the (2S,3S,4S,5R,6S) configuration of the pyranose ring carbons. This stereochemical arrangement ensures proper enzymatic recognition by beta-glucuronidases while maintaining the structural integrity necessary for fluorogenic properties.

Table 1: Structural Classification Parameters

Significance in Biochemical Research

The significance of 4-trifluoromethylumbelliferyl beta-D-glucuronide potassium salt in biochemical research stems from its role as a highly sensitive fluorogenic substrate for beta-glucuronidase enzyme assays. This compound enables the detection of enzymatic activity through the release of fluorescent 4-trifluoromethylumbelliferone upon hydrolysis by beta-glucuronidases. The fluorescence emission characteristics, typically occurring in the 445-454 nanometer range depending on pH conditions, provide exceptional sensitivity for analytical applications.

Research applications span multiple domains of biochemical investigation. In microsomal enzyme studies, this compound serves as a substrate for characterizing glucuronidation pathways and enzyme kinetics. The enhanced fluorescence properties compared to methylumbelliferyl analogs allow for detection of lower enzyme concentrations and shorter incubation times. Studies utilizing hepatic microsomes have demonstrated the compound's utility in pharmacokinetic research, particularly in understanding drug metabolism pathways involving glucuronidation.

The compound's significance extends to gut microbiota research, where beta-glucuronidases play crucial roles in drug metabolism and endogenous compound processing. Research has identified at least 279 isoforms of gut microbial beta-glucuronidases, many of which can be characterized using fluorogenic substrates like 4-trifluoromethylumbelliferyl beta-D-glucuronide. The substrate's ability to distinguish between different enzyme isoforms makes it valuable for studying microbial enzyme diversity and activity.

Plant biology research has also benefited from the use of this compound, particularly in studies involving transgenic plants expressing beta-glucuronidase reporter genes. The substrate's properties allow for in situ localization of enzyme activity in plant tissues, with the fluorescent product providing clear visualization of gene expression patterns. The enhanced Stokes shift characteristics minimize interference from autofluorescence commonly encountered in plant tissue analysis.

Table 2: Research Applications and Detection Limits

Nomenclature and Identification Parameters

The nomenclature system for 4-trifluoromethylumbelliferyl beta-D-glucuronide potassium salt follows established International Union of Pure and Applied Chemistry conventions combined with Chemical Abstracts Service registry standards. The compound is officially registered under Chemical Abstracts Service number 143547-78-8, providing a unique identifier for database searches and regulatory documentation. The systematic International Union of Pure and Applied Chemistry name describes the complete molecular structure as potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate.

Molecular identification parameters establish the compound's fundamental characteristics for analytical and synthetic purposes. The molecular formula C₁₆H₁₂F₃KO₉ specifies the exact atomic composition, while the molecular weight of 444.35 grams per mole provides essential information for stoichiometric calculations. The International Chemical Identifier string and International Chemical Identifier Key offer standardized representations for computational chemistry applications and database integration.

Alternative nomenclature forms exist within different scientific contexts and commercial applications. The compound may be referenced as 4-trifluoromethyl-7-hydroxycoumarin glucuronide potassium salt, emphasizing the hydroxyl functionality at the 7-position of the coumarin ring. Commercial suppliers often use abbreviated forms while maintaining the essential structural descriptors necessary for accurate identification.

Spectroscopic identification relies on characteristic absorption and emission properties that distinguish this compound from related umbelliferyl derivatives. The trifluoromethyl substitution creates distinct spectral signatures in both nuclear magnetic resonance and mass spectrometry analyses. The molecular ion peak at mass-to-charge ratio 444.35 in mass spectrometry provides definitive identification, while the fragmentation pattern reveals the glucuronide linkage and coumarin core structure.

Table 3: Identification Parameters and Registry Information

| Parameter Type | Value/Identifier | Standard/Database |

|---|---|---|

| Chemical Abstracts Service Number | 143547-78-8 | Chemical Abstracts Service |

| Molecular Formula | C₁₆H₁₂F₃KO₉ | International Union of Pure and Applied Chemistry |

| Molecular Weight | 444.35 g/mol | Calculated |

| PubChem Compound ID | 71752773 | PubChem Database |

| International Chemical Identifier | Standard string available | International Chemical Identifier Consortium |

| Systematic Name | 2H-1-benzopyran-2-one derivative | International Union of Pure and Applied Chemistry |

Properties

IUPAC Name |

potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALROVWIJDQMPRU-KSOKONAESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3KO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation Using Peracetylated Glucuronic Acid Donors

The core synthesis begins with the glycosylation of 4-trifluoromethylumbelliferone (4-TFMU) using peracetylated glucuronic acid donors. A patented method for analogous compounds employs peracetyl sugar (e.g., peracetyl-beta-D-glucuronic acid) as the glycosyl donor and 4-TFMU as the acceptor in dichloromethane or 1,2-dichloroethane. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and organic bases (triethylamine or pyridine) catalyze the reaction at room temperature or under mild heating (40–60°C). The mechanism proceeds via oxocarbenium ion intermediates, with the base mitigating side reactions.

Key Conditions :

Deprotection and Salt Formation

After glycosylation, acetyl groups are removed via alkaline hydrolysis. A typical protocol uses sodium methoxide (NaOMe) in methanol/water (9:1) at 0–5°C for 2–4 hours, preserving acid-sensitive trifluoromethyl groups. The resulting glucuronide acid is neutralized with potassium hydroxide (KOH) or potassium bicarbonate (KHCO₃) to form the potassium salt. Final purification involves recrystallization from ethanol/water or chromatography on silica gel.

Comparative Analysis of Methodologies

Method A, derived from patent literature, prioritizes stereoselectivity, achieving β-anomer dominance (>95%) due to BF₃·Et₂O’s chelation control. Vendor protocols (Method B) emphasize mild conditions to prevent trifluoromethyl group degradation, though specific catalysts are proprietary.

Critical Factors in Process Optimization

Solvent Selection

Anhydrous dichloromethane minimizes hydrolytic side reactions, while 1,2-dichloroethane enhances donor solubility at elevated temperatures. Polar aprotic solvents (e.g., acetonitrile) are avoided due to poor Lewis acid compatibility.

Catalytic System

BF₃·Et₂O activates the glycosyl donor by coordinating to the anomeric oxygen, stabilizing the transition state. Triethylamine scavenges liberated protons, preventing acid-catalyzed aglycone decomposition. Alternative catalysts (e.g., TMSOTf) may improve yields but risk trifluoromethyl group instability.

Temperature Control

Low temperatures (0–5°C) during deprotection prevent β-elimination of the glucuronide. However, glycosylation proceeds efficiently at 40–60°C, balancing reaction rate and byproduct formation.

Challenges and Mitigation Strategies

-

Hygroscopicity : The potassium salt absorbs moisture rapidly, requiring storage at -20°C in sealed containers with desiccants. Lyophilization post-synthesis enhances stability.

-

Anomeric Purity : Trace α-anomers (<5%) are removed via recrystallization or reverse-phase chromatography.

-

Scale-Up Limitations : Low yields (17–47%) in early steps necessitate excess donor (1.5–2.0 equiv) and iterative purification.

Recent Advancements and Alternatives

Chemical Reactions Analysis

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by β-glucuronidase to release 4-trifluoromethylumbelliferone, which is fluorescent.

Oxidation and Reduction:

Substitution: The trifluoromethyl group can participate in substitution reactions, although this is less common due to its stability.

Common reagents and conditions used in these reactions include aqueous buffers, organic solvents, and specific enzymes like β-glucuronidase. The major product formed from the hydrolysis reaction is 4-trifluoromethylumbelliferone.

Scientific Research Applications

Enzymatic Assays

Fluorogenic Substrate for Glucuronidation

One of the primary applications of 4-trifluoromethylumbelliferyl beta-D-glucuronide potassium salt is as a fluorogenic substrate in enzyme assays, particularly for uridine diphosphate-glucuronosyltransferases (UGTs). UGTs are crucial enzymes involved in the phase II metabolism of drugs and xenobiotics. The hydrolysis of this substrate by UGTs produces a fluorescent product, allowing for sensitive detection and quantification of enzyme activity.

- Case Study: A study demonstrated the use of 4-trifluoromethylumbelliferyl beta-D-glucuronide potassium salt in assessing drug-drug interactions related to UGTs. The assay developed was applicable for early drug discovery, providing insights into potential metabolic pathways and interactions that could affect drug efficacy and safety .

Drug Metabolism Studies

Investigating Phase II Metabolism

The compound is instrumental in studying the phase II metabolism of various drugs. By using this substrate, researchers can elucidate how different compounds are processed in the body, particularly how they undergo glucuronidation—a key pathway for drug elimination.

- Research Findings: In a study focused on the metabolism of certain pharmaceuticals, 4-trifluoromethylumbelliferyl beta-D-glucuronide potassium salt was employed to evaluate the glucuronidation rates of several candidate drugs. The results indicated significant variations in metabolic profiles based on structural differences among the drugs tested.

Toxicological Assessments

Evaluating Toxicity Mechanisms

The substrate's ability to reveal UGT activity also extends to toxicological assessments. By understanding how substances are metabolized, researchers can better predict their toxicity and potential adverse effects on human health.

- Application Example: In toxicology studies, this compound has been used to assess the metabolic activation of prodrugs and environmental toxins. The fluorescent readout provides a quantitative measure of enzyme activity, which is essential for evaluating the safety profiles of new chemical entities .

Biochemical Research

General Research Applications

Beyond specific assays, 4-trifluoromethylumbelliferyl beta-D-glucuronide potassium salt is utilized broadly in biochemical research settings to study enzyme kinetics and mechanisms.

- Research Utility: Its fluorescent properties allow for real-time monitoring of enzymatic reactions, making it a versatile tool in both academic and industrial laboratories engaged in drug development and biochemical research .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronide moiety, releasing 4-trifluoromethylumbelliferone, which is highly fluorescent. This fluorescence can be measured to quantify the enzyme activity. The molecular targets involved are primarily β-glucuronidase enzymes, which play a crucial role in the metabolism of various drugs and endogenous compounds.

Comparison with Similar Compounds

Table 1: Key Properties of Beta-D-Glucuronide Substrates

| Compound Name | Substituent | Fluorescence Color | Primary Applications | Solubility | Key Advantages |

|---|---|---|---|---|---|

| 4-Trifluoromethylumbelliferyl β-D-glucuronide K⁺ | -CF₃ | Yellow | Lysosomal disease diagnostics, tissue assays | Low in H₂O/MeOH | High fluorescence contrast in UV light |

| 4-Methylumbelliferyl β-D-glucuronide (MUG) | -CH₃ | Blue | GUS reporter assays, high-throughput screening | Moderate (hydrate form available) | Widely validated, cost-effective |

| 5-Bromo-4-chloro-3-indolyl β-D-glucuronide (X-Gluc) | -Br, -Cl | Blue (chromogenic) | Plant transgenic studies, histochemistry | Low | Colorimetric detection, no UV required |

| Chloramphenicol 1-O-β-D-glucuronide | Antibiotic-derived | N/A | Drug metabolism studies | Variable | Specific to CYP450/UGT enzyme profiling |

Enzymatic Kinetics and Substrate Efficiency

- Cleavage Efficiency: 4-Trifluoromethylumbelliferyl β-D-glucuronide is hydrolyzed more efficiently by certain glycosidases compared to its methylumbelliferyl counterpart. For example, in assays for alpha-mannosidase and beta-glucuronidase, the trifluoromethyl derivative showed higher cleavage rates, likely due to the electron-withdrawing -CF₃ group enhancing the leaving group ability .

- Competitive Inhibition : MUG (4-methylumbelliferyl β-D-glucuronide) is a competitive inhibitor of 4-trifluoromethylumbelliferyl β-D-glucuronide cleavage in beta-glucuronidase assays, with reported IC₅₀ values in the micromolar range .

Fluorescence and Detection Sensitivity

- The yellow fluorescence of 4-trifluoromethylumbelliferone provides superior contrast in tissue samples (e.g., placenta) compared to the blue emission of methylumbelliferone, reducing background interference .

- MUG-derived 4-methylumbelliferone has a lower quantum yield, necessitating higher substrate concentrations for equivalent signal intensity .

Solubility and Stability

- In contrast, MUG is often formulated as a trihydrate (e.g., Thermo Scientific Chemicals) to enhance solubility .

- Both compounds are stable at -20°C for long-term storage but degrade rapidly at temperatures >180°C .

Research Findings and Implications

- A 1991 study demonstrated that 4-trifluoromethylumbelliferyl glycosides, including the β-D-glucuronide, enabled rapid diagnosis of lysosomal disorders with 90% specificity in placental tissue samples .

- Competitive transport studies using MRP2 (ABCC2)-expressing cells revealed that glucuronide substrates like 17β-glucuronosyl estradiol exhibit distinct Km values (7.2 ± 0.7 µM for MRP2 vs. 1.5 ± 0.3 µM for MRP1), highlighting transporter-specific preferences that may influence drug resistance profiles .

Biological Activity

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt (TFMUG) is a fluorogenic substrate widely utilized in biochemical assays to study glucuronidase activity. This compound is particularly important in the context of drug metabolism and enzymatic reactions, as it provides insights into the activity of enzymes involved in phase II metabolism.

- Molecular Formula : C₁₃H₉F₃O₇S

- Molecular Weight : 360.25 g/mol

- CAS Number : 100689-80-5

TFMUG acts as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides to release the corresponding aglycone and a fluorescent product, 4-trifluoromethylumbelliferone (TFMU). The reaction can be summarized as follows:

The fluorescence emitted by TFMU can be measured, allowing for the quantification of enzyme activity.

Enzyme Activity Assays

TFMUG is primarily used in enzyme activity assays to measure β-glucuronidase levels in biological samples. Its high sensitivity and specificity make it an ideal choice for detecting enzyme activity in various biological contexts, including:

- Drug metabolism studies.

- Toxicological assessments.

- Investigations into microbial activity in gut flora.

Case Studies

- Drug Metabolism : A study demonstrated that TFMUG could effectively monitor the glucuronidation process of drugs in vitro, providing valuable data on drug clearance rates and potential interactions with other compounds .

- Microbial Studies : Research has shown that TFMUG can be used to assess the activity of gut microbiota in degrading glucuronides, which has implications for understanding drug efficacy and toxicity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of TFMUG:

- Fluorescence Characteristics : TFMU exhibits strong fluorescence at near-neutral pH, enhancing its utility in continuous monitoring assays .

- Enzyme Inhibition Studies : Inhibitors of β-glucuronidase have been evaluated using TFMUG, demonstrating its effectiveness in identifying potential therapeutic agents that modulate enzyme activity .

- Probiotic Interactions : Investigations into probiotic effects on β-glucuronidase activity revealed that certain probiotics significantly reduce enzyme levels, suggesting a protective role against carcinogen release from glucuronide conjugates .

Data Table: Comparison of Fluorogenic Substrates

| Substrate Name | CAS Number | Fluorescence Emission (nm) | Application Area |

|---|---|---|---|

| 4-Trifluoromethylumbelliferyl Glucuronide | 100689-80-5 | 450 | Drug metabolism, microbiology |

| 4-Methylumbelliferyl β-D-glucuronide | 581-79-1 | 445 | Enzyme assays |

| 5-Bromo-4-chloro-3-indolyl β-D-glucuronide | 58665-94-8 | 520 | Histochemical staining |

Q & A

Q. What are the standard protocols for detecting β-glucuronidase activity using 4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt?

Methodological Answer :

- Fluorometric Assay Design : Dissolve the compound in hot water (50°C) to prepare a 0.1–0.2 mM stock solution. Use phosphate-buffered saline (pH 6.8–7.0) containing dipotassium/monopotassium phosphate (2.75 g/L each) and sodium lauryl sulfate (0.1 g/L) to stabilize the reaction .

- Enzyme Incubation : Add 10–50 µL of enzyme (e.g., bacterial lysate) to the substrate and incubate at 37°C for 30–60 minutes. Terminate the reaction with 0.1 M glycine buffer (pH 10.5) to maximize fluorescence emission (λex = 341 nm, λem = 441 nm) .

- Controls : Include a no-enzyme control to account for autofluorescence and a 4-methylumbelliferone (4-MU) standard curve for quantification .

Q. How does the fluorogenic property of this compound compare to other β-glucuronidase substrates in microbial detection?

Methodological Answer :

- Sensitivity : 4-Trifluoromethylumbelliferyl derivatives exhibit higher fluorescence quantum yields compared to chromogenic substrates (e.g., 5-bromo-4-chloro-3-indolyl derivatives) due to the trifluoromethyl group enhancing electron-withdrawing effects .

- Specificity : Unlike chromogenic substrates (e.g., X-GAL), this compound avoids cross-reactivity with galactosidases when used in multi-enzyme assays. Validate specificity using knockout bacterial strains (e.g., E. coli ΔuidA) .

- Dynamic Range : Linear detection ranges from 0.1–100 µM, with a limit of detection (LOD) of 0.05 µM in purified enzyme systems .

Advanced Research Questions

Q. What experimental strategies mitigate interference from endogenous glucuronidation in mammalian cell studies?

Methodological Answer :

- UGT Inhibition : Pre-treat cells with 10 mM saccharolactone (a UDP-glucuronosyltransferase inhibitor) for 1 hour to block endogenous glucuronidation, which competes with exogenous β-glucuronidase activity .

- Matrix Correction : Use spiked recovery experiments with 4-MUG (4-methylumbelliferyl glucuronide) to quantify background hydrolysis in cell lysates. Subtract background values using parallel assays without the target enzyme .

- LC-MS Validation : Confirm fluorescence data with LC-MS quantification of 4-trifluoromethylumbelliferone (TFMU) to distinguish enzymatic cleavage from non-specific hydrolysis .

Q. How can researchers optimize kinetic parameters (Km, Vmax) for β-glucuronidase using this substrate?

Methodological Answer :

- Substrate Saturation Curves : Perform assays with substrate concentrations ranging from 0.01×Km to 10×Km (typical Km = 0.041 mM for MUG analogs) . Use nonlinear regression (e.g., Michaelis-Menten or Hill equation) to calculate Km and Vmax.

- Temperature Effects : Conduct assays at 25°C, 37°C, and 45°C to assess thermostability. Note that activity decreases by 30% at 45°C for most microbial β-glucuronidases .

- Ionic Strength Optimization : Adjust potassium ion concentration (0.1–0.5 M) to stabilize enzyme-substrate interactions. High potassium (>0.5 M) may inhibit activity .

Q. What mechanisms explain the enhanced hydrolytic efficiency of 4-Trifluoromethylumbelliferyl derivatives over methylumbelliferyl analogs?

Methodological Answer :

- Electron-Withdrawing Effects : The trifluoromethyl group increases the electrophilicity of the glycosidic bond, accelerating nucleophilic attack by β-glucuronidase’s catalytic glutamate residue .

- Structural Dynamics : Molecular docking studies suggest the trifluoromethyl group induces conformational changes in the enzyme’s active site, improving binding affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for methylumbelliferyl analogs) .

- Solubility Advantages : The potassium salt formulation enhances aqueous solubility (up to 10 mg/mL in hot water) compared to non-ionic derivatives, reducing aggregation in high-throughput assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.